4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol

Physicochemical profiling Drug-likeness ADME prediction

4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol (CAS 723298-39-3; molecular formula C14H10BrNO2S; MW 336.21) is a disubstituted 2-arylbenzothiazole derivative that incorporates a bromine atom at the 2-position and a methoxy group at the 6-position of the phenolic ring, with the benzothiazole moiety attached at the 4-position. This compound belongs to the 2-(hydroxyaryl)benzothiazole class, a privileged scaffold in medicinal chemistry known for antiproliferative, antimicrobial, and enzyme inhibitory activities.

Molecular Formula C14H10BrNO2S
Molecular Weight 336.21 g/mol
Cat. No. B10885235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol
Molecular FormulaC14H10BrNO2S
Molecular Weight336.21 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)O
InChIInChI=1S/C14H10BrNO2S/c1-18-11-7-8(6-9(15)13(11)17)14-16-10-4-2-3-5-12(10)19-14/h2-7,17H,1H3
InChIKeyWJKABZNHAAESOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol (CAS 723298-39-3): Physicochemical Profile and Compound Class Context for Procurement


4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol (CAS 723298-39-3; molecular formula C14H10BrNO2S; MW 336.21) is a disubstituted 2-arylbenzothiazole derivative that incorporates a bromine atom at the 2-position and a methoxy group at the 6-position of the phenolic ring, with the benzothiazole moiety attached at the 4-position . This compound belongs to the 2-(hydroxyaryl)benzothiazole class, a privileged scaffold in medicinal chemistry known for antiproliferative, antimicrobial, and enzyme inhibitory activities [1]. It is commercially available as a screening compound (ChemBridge ID 7745106) with calculated LogP of 4.01, aqueous solubility (LogSW) of -5.21, topological polar surface area (tPSA) of 42.4 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . The compound has no reported bioactivity data in ChEMBL as of the latest database release [2].

Why 4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol Cannot Be Replaced by Generic 2-Arylbenzothiazole Analogs Without Loss of Function


The simultaneous presence of the electron-withdrawing bromine and electron-donating methoxy substituents on the phenolic ring of 4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenol produces a unique electronic environment that cannot be replicated by mono-substituted or unsubstituted analogs. Class-level structure–activity relationship (SAR) evidence from benzothiazole antiproliferative studies demonstrates that bromine substitution at the 2-position of the phenolic ring significantly modulates cytotoxic potency, with 2-bromo-substituted derivatives (compounds 4n, 4o, 4p) displaying distinctly altered activity profiles compared to non-brominated or para-substituted analogs [1]. Furthermore, the methoxy group at the 6-position contributes to hydrogen-bond acceptor capacity (Hacc = 3 vs. 2 for the des-methoxy analog) and alters the compound's lipophilicity (LogP 4.01 vs. 4.46 for 2-(1,3-benzothiazol-2-yl)-4-bromophenol lacking the methoxy group), which directly impacts membrane permeability and pharmacokinetic behavior . The bromine atom also serves as a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in non-halogenated analogs [2]. Simply substituting a generic 2-arylbenzothiazole would forfeit this specific combination of electronic modulation, synthetic versatility, and target engagement potential.

Quantitative Differentiation Evidence for 4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol Relative to Closest Analogs


Lipophilicity Reduction via 6-Methoxy Substitution: LogP Comparison with Des-Methoxy Analog

The 6-methoxy group on the phenolic ring of the target compound reduces lipophilicity relative to the des-methoxy analog 2-(1,3-benzothiazol-2-yl)-4-bromophenol. This is quantitatively evidenced by the calculated LogP values: 4.01 for the target compound vs. 4.46 for the analog lacking the methoxy group . The corresponding aqueous solubility (LogSW) shifts from -5.21 (target) to -5.74 (analog), representing improved aqueous solubility of approximately 0.53 log units . The topological polar surface area (tPSA) increases from 33.4 Ų (des-methoxy analog) to 42.4 Ų (target), and the hydrogen-bond acceptor count increases from 2 to 3, both of which contribute to the differentiated solubility profile .

Physicochemical profiling Drug-likeness ADME prediction

Class-Level SAR: 2-Bromo Substitution Modulates Antiproliferative Activity in Benzothiazole Derivatives

In a systematic SAR study of benzothiazole derivatives tested against pancreatic cancer (AsPC-1, Capan-2, BxPC-3) and paraganglioma (PTJ64i, PTJ86i) cell lines, compounds bearing a 2-bromo substituent on the phenolic ring (4n: 2-Br, 5-NO2; 4o: 2-Br, 4-CF3; 4p: 2-Br, 5-CF3) showed distinctly reduced antiproliferative activity compared to the lead compound 2b and non-brominated analogs at a screening concentration of 75 µM [1]. While the specific target compound was not among those tested, the class-level inference indicates that the 2-bromo substitution pattern is a critical determinant of biological activity—compounds with this substitution consistently exhibited lower potency than their non-brominated or para-substituted counterparts across all five tested cell lines [1]. This establishes that the bromine at the 2-position is not a silent structural feature but actively modulates pharmacodynamic behavior.

Antiproliferative activity Cancer cell lines Structure–activity relationship

MIF Tautomerase Inhibition by the Phenoxyacetic Acid Derivative: Differentiation via Target Engagement

The phenoxyacetic acid derivative of the target compound, 2-(4-(benzo[d]thiazol-2-yl)-2-bromo-6-methoxyphenoxyl) acetic acid, has been specifically claimed as a macrophage migration inhibitory factor (MIF) inhibitor with demonstrated functional activity in multiple orthogonal assays, including inhibition of MIF dopachrome tautomerase activity, suppression of LPS-induced TNF-α and NO release from macrophages, and blockade of MIF-induced macrophage chemotaxis [1]. The derivative also inhibited ERK1/2 phosphorylation downstream of MIF signaling [1]. While quantitative IC50 values are not publicly disclosed in the patent abstract, the compound was tested alongside ISO-1 as a positive control MIF inhibitor (ISO-1 reference IC50 = 7 µM for dopachrome tautomerase activity) . This functional annotation distinguishes the core scaffold from generic benzothiazole screening compounds that lack demonstrated target engagement.

MIF inhibition Anti-inflammatory Macrophage migration inhibitory factor

Bromine Substituent Effect on ESIPT Fluorescence: Theoretical Modulation by Atomic Electronegativity

Theoretical studies on the closely related compound 2-(benzothiazol-2-yl)-5-bromophenol (BBS-OH) demonstrate that bromine substitution on the phenolic ring significantly modulates the excited-state intramolecular proton transfer (ESIPT) process—a photophysical phenomenon central to fluorescent probe applications [1]. Density functional theory (DFT) and time-dependent DFT calculations revealed that decreasing atomic electronegativity of the substituent reduces the S0–S1 energy gap, producing a redshift in both absorption and fluorescence spectra [1]. Potential energy curve analysis confirmed that the ESIPT process can be effectively tuned by varying substituent electronegativity [1]. While the target compound differs in bromine position (2-bromo vs. 5-bromo in BBS-OH) and bears an additional 6-methoxy group, the class-level inference establishes that the bromine atom is not merely a synthetic handle but an active modulator of photophysical behavior—a property absent in non-halogenated 2-arylbenzothiazoles.

ESIPT fluorescence Photophysical properties Fluorescent probe design

Evidence-Backed Application Scenarios for 4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol in Research and Industrial Sourcing


MIF-Targeted Anti-Inflammatory Drug Discovery Starting Point

The patent-supported MIF inhibitory activity of the phenoxyacetic acid derivative positions the parent compound 4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenol as a viable core scaffold for developing novel MIF tautomerase inhibitors [1]. Researchers targeting macrophage migration inhibitory factor for inflammatory disease indications (including sepsis, rheumatoid arthritis, and cancer-related inflammation) can use this compound as a synthetic precursor for generating focused libraries of MIF-targeting analogs, leveraging the existing functional validation of the derivative in multiple orthogonal assays (dopachrome tautomerase, TNF-α/NO release, macrophage chemotaxis, ERK1/2 phosphorylation) [1].

Antiproliferative Screening Control with Defined SAR Context

Based on class-level SAR evidence showing that 2-bromo substitution on the phenolic ring of benzothiazole derivatives consistently reduces antiproliferative potency relative to non-brominated analogs across pancreatic and paraganglioma cancer cell lines [2], this compound is well-suited as a defined-activity comparator in cancer cell viability screens. Its predicted intermediate lipophilicity (LogP 4.01) and moderate aqueous solubility (LogSW -5.21) provide adequate exposure for in vitro assays without the confounding cytotoxicity often associated with highly lipophilic screening hits . It can serve as a negative or low-activity control in dose-response experiments where the goal is to benchmark the activity of newly synthesized 2-arylbenzothiazole analogs.

Fluorescent Probe Development Leveraging Bromine-Modulated ESIPT Properties

The theoretical demonstration that bromine substitution on the phenolic ring of 2-(benzothiazol-2-yl)phenol derivatives actively modulates the ESIPT process via electronegativity effects [3] supports the use of 4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenol as a scaffold for designing fluorescent sensors. The combination of bromine (electron-withdrawing) and methoxy (electron-donating) groups provides a dual-modulation handle for tuning absorption and emission wavelengths. The 4.01 LogP and 42.4 Ų tPSA further suggest adequate cell permeability for intracellular imaging applications, while the phenolic -OH group enables further conjugation to targeting moieties or solid supports .

Synthetic Intermediate for Cross-Coupling Derivatization

The aryl bromide functionality at the 2-position of the phenolic ring provides a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions. Ligand-free Suzuki-Miyaura coupling methodologies have been specifically developed for sterically hindered 2'-bromo-2-arylbenzothiazole derivatives, demonstrating that the bromine atom in this structural context is synthetically accessible [4]. This enables the generation of structurally diverse analog libraries through coupling with aryl, heteroaryl, or alkenyl boronic acids, while the methoxy group remains stable under standard coupling conditions. The compound thus bridges the gap between a screening hit and a versatile diversification platform.

Quote Request

Request a Quote for 4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.